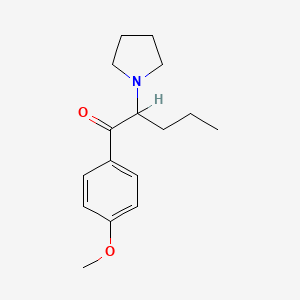

4-Methoxy-alpha-pyrrolidinovalerophenone

Description

Historical Context and Emergence in Research

4-Methoxy-alpha-pyrrolidinovalerophenone (4-MeO-α-PVP) was first identified in illegal products in Japan in 2013. nih.gov It belongs to the pyrrolidinophenone family of compounds, which are characterized by a pyrrolidinyl group attached to the cathinone (B1664624) structure. caymanchem.com The parent compound, pyrovalerone, was developed in the 1960s. nih.govwikipedia.org The emergence of 4-MeO-α-PVP and other synthetic cathinones in the late 2000s represents a trend of creating analogues of existing controlled substances to bypass legal restrictions. nih.gov These compounds are often marketed online as "legal highs" or "research chemicals" and labeled "not for human consumption" to evade regulation. nih.govresearchgate.net As of October 2015, 4-MeO-α-PVP is a controlled substance in China. wikipedia.org

Structural Homologies and Distinctions Compared to Other Synthetic Cathinones

4-MeO-α-PVP is a substituted cathinone featuring a pyrrolidinyl group and a methoxy (B1213986) group at the 4' position of the aromatic ring. nih.gov Its structure is closely related to other α-pyrrolidinophenone derivatives such as α-pyrrolidinovalerophenone (α-PVP) and 3,4-methylenedioxypyrovalerone (MDPV). nih.gov The primary distinction of 4-MeO-α-PVP from α-PVP is the addition of a methoxy group on the phenyl ring. nih.govnih.gov This structural modification is a common strategy in the design of new psychoactive substances to alter the pharmacological profile of the parent compound. acs.org

The pyrrolidinophenone class itself is a subset of synthetic cathinones, which are β-ketone analogues of amphetamines. nih.gov The presence of the bulky pyrrolidine (B122466) ring and the alkyl chain extending from the α-carbon are characteristic features of this class. nih.gov The high lipophilicity of the pyrrolidine ring is thought to increase the permeability of these compounds across the blood-brain barrier. nih.gov

Table 1: Structural Comparison of Selected Pyrrolidinophenones

| Compound | R1 (α-carbon) | R2 (Aromatic Ring) |

|---|---|---|

| α-PVP | Propyl | Unsubstituted |

| 4-MeO-α-PVP | Propyl | 4-methoxy |

| MDPV | Propyl | 3,4-methylenedioxy |

| Pyrovalerone | Propyl | 4-methyl |

Significance of Research for Understanding Novel Psychoactive Substances (NPS)

The continuous emergence of novel psychoactive substances (NPS) like 4-MeO-α-PVP presents a significant challenge for forensic and clinical toxicology. nih.gov Research into these compounds is vital for several reasons. Firstly, understanding the metabolic pathways of new substances is crucial for developing reliable methods to detect their use in biological samples. nih.gov For instance, studies on 4-MeO-α-PVP have identified its major metabolites, providing targets for analytical testing. nih.gov

Secondly, structure-activity relationship (SAR) studies, which examine how chemical structure affects biological activity, are essential for predicting the potential effects and risks of newly emerging compounds. acs.org By comparing the pharmacology of 4-MeO-α-PVP to well-characterized cathinones like MDPV and α-PVP, researchers can hypothesize about its mechanism of action. nih.gov It is believed that, similar to its analogues, 4-MeO-α-PVP acts as a norepinephrine-dopamine reuptake inhibitor. caymanchem.com

Finally, the rapid proliferation of NPS necessitates a proactive approach from the scientific and regulatory communities. The "cat and mouse" dynamic, where chemists modify molecules to stay ahead of legislation, underscores the need for ongoing research to identify and characterize new threats to public health. nih.gov

Current State of Knowledge and Identified Research Gaps

Current knowledge about 4-MeO-α-PVP is primarily derived from forensic case reports and in vitro metabolism studies. Research has established its chemical structure and identified it as a component of seized materials. nih.govnih.gov In vitro studies using human liver microsomes and hepatocytes have elucidated its primary metabolic pathways, which include O-demethylation, hydroxylation, and ketone reduction. nih.gov The major metabolite has been identified as 4-hydroxy-α-PVP. nih.gov

However, significant research gaps remain. While its mechanism of action is hypothesized to be similar to other pyrrolidinophenones, detailed in vivo pharmacological and toxicological data for 4-MeO-α-PVP is lacking. nih.govcaymanchem.com Specifically, its binding affinity and potency at the dopamine (B1211576) and norepinephrine (B1679862) transporters have not been as extensively studied as those of α-PVP and MDPV. nih.govnih.gov Further research is needed to fully understand its psychoactive effects, abuse potential, and long-term consequences. The enantiomers of 4-MeO-α-PVP have been separated, but their specific pharmacological activities have not been detailed. nih.gov

Table 2: Summary of Research Findings on 4-MeO-α-PVP

| Research Area | Key Findings |

|---|---|

| Metabolism | Major metabolic pathways include O-demethylation, hydroxylation, and ketone reduction. The primary metabolite is 4-hydroxy-α-PVP. nih.gov |

| Detection | Analytical methods using liquid chromatography-mass spectrometry (LC-MS) have been developed for its detection in blood. nih.govresearchgate.net |

| Pharmacology (Hypothesized) | Believed to act as a norepinephrine-dopamine reuptake inhibitor based on structural similarity to α-PVP and MDPV. nih.govcaymanchem.com |

| Forensic Identification | Has been identified in seized materials and in biological samples from forensic cases. nih.govnih.gov |

Structure

3D Structure

Properties

CAS No. |

14979-97-6 |

|---|---|

Molecular Formula |

C16H23NO2 |

Molecular Weight |

261.36 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)-2-pyrrolidin-1-ylpentan-1-one |

InChI |

InChI=1S/C16H23NO2/c1-3-6-15(17-11-4-5-12-17)16(18)13-7-9-14(19-2)10-8-13/h7-10,15H,3-6,11-12H2,1-2H3 |

InChI Key |

HWYVHRCKBXGZLV-UHFFFAOYSA-N |

SMILES |

CCCC(C(=O)C1=CC=C(C=C1)OC)N2CCCC2 |

Canonical SMILES |

CCCC(C(=O)C1=CC=C(C=C1)OC)N2CCCC2 |

Synonyms |

4-methoxy-alpha-PVP 4-methoxy-alpha-pyrrolidinovalerophenone |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 4 Methoxy Alpha Pyrrolidinovalerophenone

Analysis of Potential Synthetic Pathways for 4-Methoxy-alpha-pyrrolidinovalerophenone Formation

The synthesis of this compound (4-MeO-α-PVP), a cathinone (B1664624) derivative, can be approached through several established synthetic routes common for α-pyrrolidinophenones. These pathways generally involve the formation of an α-haloketone intermediate followed by nucleophilic substitution with pyrrolidine (B122466).

A prevalent method starts with the appropriate ketone precursor, 4'-methoxyvalerophenone. This starting material can be synthesized via a Friedel-Crafts acylation of anisole (B1667542) with valeryl chloride. The subsequent step involves the α-bromination of 4'-methoxyvalerophenone to yield 2-bromo-1-(4-methoxyphenyl)pentan-1-one (B13750646). The final step is the reaction of this α-bromoketone with pyrrolidine, leading to the formation of 4-MeO-α-PVP. nih.govresearchgate.netresearchgate.net This pathway is analogous to the synthesis of related compounds like α-PVP, where valeronitrile (B87234) is reacted with phenylmagnesium bromide to form the precursor ketone. researchgate.net

An alternative approach involves the use of 4-methoxy acetophenone (B1666503) enamine, which can be reacted with heptanedioyl chloride followed by cyclization and dehydrogenation, a method explored for the synthesis of related flavonoid structures. researchgate.net While not a direct synthesis of 4-MeO-α-PVP, this highlights alternative strategies in manipulating similar chemical scaffolds.

The reaction conditions for the final nucleophilic substitution step, such as solvent and temperature, can influence the yield and purity of the final product. The choice of base, often in excess, is also a critical parameter in driving the reaction to completion and neutralizing the hydrobromic acid formed during the reaction.

The table below outlines a common synthetic pathway for 4-MeO-α-PVP:

Table 1: Potential Synthetic Pathway for 4-MeO-α-PVP

| Step | Reactants | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Anisole, Valeryl chloride | Lewis Acid (e.g., AlCl₃) | 4'-methoxyvalerophenone |

| 2 | 4'-methoxyvalerophenone | Bromine (Br₂) | 2-bromo-1-(4-methoxyphenyl)pentan-1-one |

| 3 | 2-bromo-1-(4-methoxyphenyl)pentan-1-one, Pyrrolidine | Base (e.g., Triethylamine) | This compound |

Investigation of Starting Materials and Chemical Precursors in this compound Synthesis

The synthesis of 4-MeO-α-PVP relies on readily available chemical precursors. The key starting materials and their roles in the synthetic process are detailed below:

Anisole (Methoxybenzene): This serves as the aromatic core of the molecule, providing the methoxy-substituted phenyl group. Its reaction with valeryl chloride in a Friedel-Crafts acylation is a fundamental step in constructing the ketone backbone.

Valeryl Chloride or Valeronitrile: These reagents provide the five-carbon valerophenone (B195941) side chain. Valeryl chloride is used in the Friedel-Crafts acylation with anisole. Alternatively, valeronitrile can be reacted with a Grignard reagent derived from a methoxy-substituted bromobenzene (B47551) to form the ketone. researchgate.net

Pyrrolidine: This cyclic secondary amine is the defining structural feature of the pyrrolidinophenone class of compounds. It is introduced in the final step of the synthesis through a nucleophilic substitution reaction with the α-brominated ketone intermediate.

Brominating Agents: Elemental bromine (Br₂) or N-bromosuccinimide (NBS) are commonly used to introduce a bromine atom at the alpha position to the carbonyl group of the 4'-methoxyvalerophenone intermediate. This halogenation is crucial for the subsequent nucleophilic substitution with pyrrolidine.

The table below lists the key precursors for the synthesis of 4-MeO-α-PVP:

Table 2: Key Precursors for 4-MeO-α-PVP Synthesis

| Precursor | Chemical Formula | Role in Synthesis |

|---|---|---|

| Anisole | C₇H₈O | Aromatic starting material |

| Valeryl Chloride | C₅H₉ClO | Acylating agent |

| Valeronitrile | C₅H₉N | Alternative for forming the ketone |

| Pyrrolidine | C₄H₉N | Forms the pyrrolidinyl ring |

| Bromine | Br₂ | Brominating agent |

Characterization of Byproducts and Impurities Arising from this compound Synthesis

The synthesis of 4-MeO-α-PVP can result in the formation of various byproducts and impurities, which can arise from incomplete reactions, side reactions, or impure starting materials. researchgate.net Analysis of these impurities is crucial for understanding the synthetic process and for the characterization of seized materials in forensic contexts. researchgate.net

Common organic impurities can include:

Unreacted Starting Materials: Residual amounts of 4'-methoxyvalerophenone and pyrrolidine may be present in the final product if the reaction does not go to completion.

α-Bromoketone Intermediate: The presence of 2-bromo-1-(4-methoxyphenyl)pentan-1-one indicates an incomplete reaction with pyrrolidine.

Over-alkylation Products: The pyrrolidine nitrogen can potentially react with more than one molecule of the α-bromoketone, leading to quaternary ammonium (B1175870) salts, although this is less common under standard reaction conditions.

Elimination Products: Under certain basic conditions, the α-bromoketone can undergo elimination to form an α,β-unsaturated ketone.

Positional Isomers: If the starting anisole is not pure, or if the Friedel-Crafts acylation is not completely regioselective, other isomers of 4-MeO-α-PVP with the methoxy (B1213986) group at different positions on the phenyl ring could be formed.

Inorganic impurities may also be present, stemming from the reagents and catalysts used during synthesis, such as residual metals from catalysts or salts from work-up procedures. researchgate.net Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are essential for the identification and quantification of these impurities. researchgate.netnih.govnih.gov

The table below lists potential byproducts and impurities:

Table 3: Potential Byproducts and Impurities in 4-MeO-α-PVP Synthesis

| Impurity Type | Example | Potential Source |

|---|---|---|

| Unreacted Starting Material | 4'-methoxyvalerophenone | Incomplete reaction |

| Reaction Intermediate | 2-bromo-1-(4-methoxyphenyl)pentan-1-one | Incomplete reaction |

| Side Reaction Product | α,β-unsaturated ketone | Elimination side reaction |

| Isomeric Impurity | 2- or 3-methoxy-α-PVP | Impure starting material/non-selective reaction |

Strategies for Isotopic Labeling of this compound for Research Applications

Isotopic labeling of 4-MeO-α-PVP is a valuable tool for various research applications, including metabolism studies, pharmacokinetic analysis, and as internal standards in quantitative analytical methods. moravek.commedchemexpress.com The most common stable isotopes used for labeling organic molecules are deuterium (B1214612) (²H or D) and carbon-13 (¹³C). moravek.commedchemexpress.com

Deuterium Labeling:

Deuterium-labeled 4-MeO-α-PVP can be synthesized by using deuterated starting materials. For example, using deuterated pyrrolidine in the final step of the synthesis would introduce deuterium atoms onto the pyrrolidine ring. Alternatively, the alkyl chain can be labeled by using a deuterated valeryl chloride or valeronitrile precursor. The position and number of deuterium atoms can be controlled by the choice of the labeled precursor.

Carbon-13 Labeling:

Carbon-13 labeling involves incorporating ¹³C atoms into the carbon skeleton of the molecule. moravek.comnih.gov This can be achieved by using ¹³C-labeled precursors at specific positions. For instance, ¹³C-labeled anisole could be used to introduce the label into the aromatic ring. Similarly, ¹³C-labeled valeryl chloride could be used to label the pentanoyl chain. The synthesis of such labeled compounds often requires custom synthesis of the labeled precursors. medchemexpress.com

These isotopically labeled analogs of 4-MeO-α-PVP can be distinguished from the unlabeled compound by mass spectrometry due to their higher molecular weight. This allows them to be used as tracers in metabolic studies to identify and quantify metabolites in complex biological matrices. nih.govnih.govmoravek.com

The table below summarizes strategies for isotopic labeling:

Table 4: Isotopic Labeling Strategies for 4-MeO-α-PVP

| Isotope | Labeling Strategy | Labeled Precursor Example | Application |

|---|---|---|---|

| Deuterium (²H) | Introduction via deuterated starting material | Pyrrolidine-d₈ | Internal standard, metabolism studies |

| Carbon-13 (¹³C) | Introduction via ¹³C-labeled starting material | ¹³C₆-Anisole | Metabolic flux analysis, advanced metabolism studies |

Advanced Analytical Techniques for Comprehensive Characterization and Detection of 4 Methoxy Alpha Pyrrolidinovalerophenone

Chromatographic Separation Methodologies for 4-Methoxy-alpha-pyrrolidinovalerophenone and its Analogues

Chromatographic techniques are fundamental in the analysis of 4-MeO-α-PVP, enabling its separation from complex matrices and differentiation from structurally similar compounds. The choice of chromatographic method is critical for achieving the required sensitivity, selectivity, and resolution.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique in forensic toxicology for the identification of volatile and thermally stable compounds. However, the analysis of synthetic cathinones like 4-MeO-α-PVP by GC-MS can present challenges. These compounds can exhibit poor fragmentation patterns and may be susceptible to thermal degradation in the hot injection port of the gas chromatograph, potentially leading to the formation of artifacts and complicating spectral interpretation. nih.govnih.govwvu.edu

Despite these challenges, GC-MS can be employed for the analysis of 4-MeO-α-PVP, often requiring a derivatization step to improve the thermal stability and volatility of the analyte. The mass spectrum of 4-MeO-α-PVP, like other α-pyrrolidinophenones, is expected to show characteristic fragment ions resulting from the cleavage of the alkyl chain and the pyrrolidine (B122466) ring.

Table 1: Predicted GC-MS Fragmentation Ions for 4-MeO-α-PVP

| Fragment Ion (m/z) | Postulated Structure |

| 126 | Pyrrolidinyl-containing fragment |

| 135 | Methoxyphenyl-containing fragment |

| 150 | Fragment from cleavage of the propyl group |

Note: This table is predictive and based on the fragmentation patterns of similar cathinone (B1664624) derivatives. Actual fragmentation may vary.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and LC-HRMS) for this compound and Metabolite Profiling

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS) are powerful techniques for the analysis of 4-MeO-α-PVP and its metabolites, particularly in biological matrices. nih.govrsc.org These methods offer high sensitivity and selectivity and avoid the potential for thermal degradation associated with GC-MS. nih.gov

LC-MS/MS, particularly when operated in multiple reaction monitoring (MRM) mode, provides excellent quantitative capabilities with low detection limits. researchgate.net LC-HRMS allows for the determination of the elemental composition of the parent drug and its metabolites with high mass accuracy, facilitating their identification. nih.govrsc.orgnih.gov

Studies on the metabolism of 4-MeO-α-PVP using LC-HRMS have identified several phase I and phase II metabolites. nih.gov The primary metabolic pathways include O-demethylation, hydroxylation of the alkyl chain and pyrrolidine ring, and subsequent glucuronidation. nih.gov

Table 2: LC-MS Parameters for the Analysis of 4-MeO-α-PVP

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of acetonitrile and water with formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 262.179 |

| Product Ions (m/z) | 135, 126, 91 |

Note: These are typical parameters and may be optimized for specific applications.

In a forensic case, LC-ESI-LIT-MS (Liquid Chromatography-Electrospray Ionization-Linear Ion Trap Mass Spectrometry) was successfully used for the detection and quantification of 4-MeO-α-PVP in whole blood samples, demonstrating the suitability of LC-MS techniques for real-world applications. nih.govrsc.org The concentrations of 4-MeO-α-PVP in heart and femoral vein whole blood samples were found to be 449 ng/mL and 383 ng/mL, respectively. nih.govrsc.org

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification of this compound

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a robust and reliable method for the purity assessment and quantification of bulk 4-MeO-α-PVP material. This technique is particularly useful in quality control settings and for the characterization of reference standards.

The chromophore of the 4-methoxyphenyl group in the 4-MeO-α-PVP molecule allows for sensitive detection by UV spectrophotometry. caymanchem.com A reversed-phase HPLC method, typically using a C18 column and a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution, can be developed to separate 4-MeO-α-PVP from any synthesis impurities or degradation products. The purity of the compound can be determined by calculating the peak area percentage of the main component. For quantitative analysis, a calibration curve is constructed using certified reference standards. The concentration of 4-MeO-α-PVP in an unknown sample is then determined by comparing its peak area to the calibration curve.

Spectroscopic Characterization of this compound

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in 4-MeO-α-PVP, complementing the data obtained from chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including 4-MeO-α-PVP. nih.gov Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are employed to establish the connectivity of atoms within the molecule.

The ¹H NMR spectrum of 4-MeO-α-PVP is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the protons of the pyrrolidine ring, and the protons of the pentanoyl chain. The chemical shifts and coupling patterns of these signals provide detailed information about their chemical environment and spatial relationships.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the attached atoms.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in 4-MeO-α-PVP

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.8 - 8.0 | 114 - 164 |

| Methoxy Protons | ~3.8 | ~55 |

| α-Proton to Carbonyl | 4.5 - 5.5 | 60 - 70 |

| Pyrrolidine Protons | 1.5 - 3.5 | 23 - 55 |

| Alkyl Chain Protons | 0.8 - 2.0 | 14 - 35 |

| Carbonyl Carbon | - | 195 - 205 |

Note: These are estimated ranges based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Material Identification

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide a molecular fingerprint of a substance, making them useful for the rapid identification of 4-MeO-α-PVP.

An Attenuated Total Reflectance (ATR)-IR spectrum of 4-methoxy-alpha-pyrrolidinopentiophenone hydrochloride shows characteristic absorption bands corresponding to the various functional groups present in the molecule. nih.gov Key vibrational modes include the carbonyl (C=O) stretch, C-O stretch of the methoxy group, aromatic C-H and C=C stretches, and aliphatic C-H stretches.

Raman spectroscopy is another valuable tool for the identification of 4-MeO-α-PVP. rsc.orgherts.ac.uk It is a non-destructive technique that requires minimal sample preparation. ojp.gov The Raman spectrum of 4-MeO-α-PVP would be expected to show strong bands for the aromatic ring vibrations and the carbonyl stretch. Research has shown that Raman spectroscopy, in conjunction with chemometrics, can be used to differentiate between various new psychoactive substances, including 4-MeO-α-PVP. rsc.org

Table 4: Key IR and Raman Vibrational Bands for 4-MeO-α-PVP

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O Stretch | 1670 - 1690 |

| Aromatic C=C Stretch | 1580 - 1620 |

| C-O Stretch (methoxy) | 1240 - 1260 |

| Aromatic C-H Bending | 810 - 850 |

| Aliphatic C-H Stretch | 2850 - 3000 |

Note: These are approximate wavenumber ranges and can be influenced by the physical state of the sample and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Spectrophotometric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the preliminary analysis and characterization of 4-MeO-α-PVP. This technique measures the absorption of ultraviolet or visible radiation by a substance, providing information about its electronic structure. For 4-MeO-α-PVP hydrochloride, the characteristic UV absorption maxima are observed at 225 and 291 nm caymanchem.com. These absorption bands are attributed to the electronic transitions within the molecule's chromophores, primarily the substituted aromatic ring.

While UV-Vis spectroscopy is a straightforward and accessible technique, it is generally not sufficient for definitive identification on its own due to the broad nature of the absorption bands and potential interference from other compounds. However, it serves as a useful screening tool and can be employed in quantitative analysis when the sample matrix is well-defined. The absorbance at a specific wavelength is directly proportional to the concentration of the analyte in a solution, following the Beer-Lambert law.

Mass Spectrometry Fragmentation Pathways of this compound

Mass spectrometry (MS) is an indispensable technique for the structural elucidation and confirmation of 4-MeO-α-PVP. It provides detailed information about the mass-to-charge ratio (m/z) of the parent molecule and its fragment ions, creating a unique fragmentation pattern that acts as a chemical fingerprint. Different ionization techniques can be employed, each providing distinct yet complementary fragmentation data.

Electron Ionization (EI) is a hard ionization technique commonly used in conjunction with gas chromatography (GC-MS). In EI-MS, the analyte is bombarded with high-energy electrons, leading to extensive fragmentation. This can sometimes result in a weak or absent molecular ion peak, which can be a limitation. However, the resulting fragmentation pattern is highly reproducible and provides significant structural information mdpi.com.

The fragmentation of 4-MeO-α-PVP and related α-pyrrolidinophenone derivatives under EI conditions is characterized by several key cleavage pathways wvu.eduojp.govresearchgate.netwvu.edu:

α-Cleavage: This is a dominant fragmentation pathway, involving the cleavage of the bond between the carbonyl group and the α-carbon. This can lead to the formation of a benzoyl cation and an iminium ion.

Iminium Ion Formation: The cleavage of the bond between the carbonyl carbon and the α-carbon adjacent to the pyrrolidine ring results in the formation of a stable iminium ion.

Benzoylium Ion Formation: Cleavage of the bond between the carbonyl group and the alkyl chain can generate a benzoylium ion.

A study comparing EI-MS and Electrospray Ionization (ESI-MS) for the analysis of cathinones, including 4-MeO-α-PVP, found that ESI-MS produced more specific mass spectra, making it more suitable for qualitative analysis researchgate.netnih.gov.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile compounds like 4-MeO-α-PVP and its metabolites. It typically produces a prominent protonated molecule [M+H]+, which is then subjected to fragmentation in tandem mass spectrometry (MS/MS).

The fragmentation of 4-MeO-α-PVP under ESI-MS conditions reveals a characteristic pattern. The most intense fragment ion is often observed at m/z 121, which is generated by the cleavage between the β-keto group and the aromatic ring nih.gov. Other significant fragment ions include those at m/z 126 and 135, resulting from the cleavage of the bond between the β-keto and α-carbon nih.gov.

Data-Dependent Acquisition (DDA) is a powerful strategy used in conjunction with high-resolution mass spectrometry (HRMS) for the untargeted analysis of complex samples, such as those from metabolism studies. In a DDA experiment, the mass spectrometer performs a full scan to detect all ions present in the sample. It then automatically selects the most intense ions for fragmentation, generating MS/MS spectra for those selected precursor ions nih.govnih.govresearchgate.net. This approach allows for the comprehensive identification of metabolites without prior knowledge of their structures.

A study on the metabolism of 4-MeO-α-PVP utilized a Thermo QExactive HRMS with full scan data-dependent mass spectrometry to identify its metabolites in human liver microsomes and hepatocytes nih.govnih.govresearchgate.net. This approach, combined with in silico prediction, successfully identified eleven metabolites of 4-MeO-α-PVP nih.govnih.govresearchgate.net.

In silico prediction tools are increasingly being used to complement experimental data in the identification of novel compounds and their metabolites. These software programs can predict the fragmentation patterns of molecules based on their chemical structure and known fragmentation rules. This can be particularly useful in the analysis of NPS, where reference standards may not be readily available.

For 4-MeO-α-PVP, in silico metabolite prediction software was used to generate a list of potential metabolic candidates, which were then compared with the metabolites identified in vitro nih.govnih.govresearchgate.net. This combined approach of in silico prediction and experimental analysis proved to be a powerful strategy for elucidating the metabolic pathways of 4-MeO-α-PVP nih.govnih.govresearchgate.net. In one study, three of the in silico predicted metabolites matched those identified in hepatocyte samples, with the most predominant metabolite being correctly predicted nih.gov. Another study successfully identified 11 novel metabolites of 4-MeO-α-PVP by using in silico MS2 fragmentation prediction to assist in chemical structure identification nih.govresearchgate.net.

Development and Validation of Quantitative Analytical Methods for this compound in Research Matrices

The development and validation of quantitative analytical methods are crucial for determining the concentration of 4-MeO-α-PVP in various research matrices, such as blood, plasma, and urine. These methods must be accurate, precise, sensitive, and robust to ensure the reliability of the results.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices. A validated LC-ESI-linear ion trap-MS method was developed for the detection and quantification of 4-MeO-α-PVP and other cathinones in whole blood researchgate.netnih.gov. The validation of this method included assessing its linearity, reproducibility, and limits of detection researchgate.netnih.gov.

The validation process for a quantitative analytical method typically involves the evaluation of several key parameters researchgate.netgavinpublishers.com:

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Linearity and Range: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

A study detailing the quantification of 4-MeO-α-PVP in whole blood samples from a forensic case reported a linear range of 1-500 ng/mL with a detection limit between 0.1 and 1 ng/mL researchgate.netnih.gov. The concentrations of 4-MeO-α-PVP in the heart and femoral vein whole blood samples were found to be 449 ng/mL and 383 ng/mL, respectively researchgate.netnih.gov.

Pharmacological Characterization and Mechanistic Research of 4 Methoxy Alpha Pyrrolidinovalerophenone

Neurotransmitter Transporter Interaction Profiles of 4-Methoxy-alpha-pyrrolidinovalerophenone

The primary mechanism of action for 4-MeO-α-PVP is believed to be its function as a monoamine transporter reuptake inhibitor, a characteristic it shares with its structural analog, α-pyrrolidinovalerophenone (α-PVP). caymanchem.comnih.gov These compounds are potent inhibitors of the dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters, with significantly less activity at the serotonin (B10506) transporter (SERT). researchgate.netnih.gov This profile results in increased extracellular concentrations of dopamine and norepinephrine in the central nervous system.

A 2016 study provided specific binding and uptake inhibition data for 4-MeO-α-PVP, confirming its selectivity for catecholamine transporters. nih.gov

Research indicates that the addition of a 4-methoxy group to the α-PVP structure decreases its affinity and potency at the human dopamine transporter (hDAT). nih.gov Despite this reduction compared to its parent compound, it remains a potent DAT inhibitor. researchgate.netnih.gov One study reported a binding affinity (Ki) of 0.140 µM and a functional inhibition (IC50) of 0.231 µM at hDAT. nih.gov The high affinity for DAT is a key factor in the psychostimulant effects of pyrovalerone-type cathinones. nih.gov

Similar to its action at DAT, 4-MeO-α-PVP demonstrates potent inhibition of the human norepinephrine transporter (hNET). nih.gov A reported Ki value of 0.052 µM and an IC50 value of 0.045 µM indicate a strong interaction with NET. nih.gov The relative affinity for DAT and NET is a common feature among α-pyrrolidinophenone derivatives. researchgate.net

In contrast to its potent effects on DAT and NET, 4-MeO-α-PVP has a significantly lower affinity for the human serotonin transporter (hSERT). nih.gov Studies report a Ki value of 8.57 µM and an IC50 value of 6.28 µM, demonstrating a much weaker interaction compared to the catecholamine transporters. nih.gov However, among the α-pyrrolidinophenones, 4-MeO-α-PVP was noted to have a comparatively higher affinity for SERT than α-PVP itself. nih.gov The DAT/SERT selectivity ratio for 4-MeO-α-PVP is approximately 37, underscoring its preference for the dopamine transporter. researchgate.net

Interactive Table: Transporter Interaction Profile of 4-MeO-α-PVP

| Transporter | Binding Affinity (Ki, µM) | Reuptake Inhibition (IC50, µM) |

|---|---|---|

| hDAT | 0.140 | 0.231 |

| hNET | 0.052 | 0.045 |

| hSERT | 8.57 | 6.28 |

Data sourced from Eshleman et al., 2016. nih.gov

Receptor Binding Studies of this compound (e.g., GPCRs, Ion Channels)

Specific receptor binding studies for 4-MeO-α-PVP at G-protein coupled receptors (GPCRs) and ion channels are not extensively detailed in the available scientific literature. However, research on the broader class of synthetic cathinones suggests that direct interaction with these receptors is not their primary mechanism of action. nih.gov For the related compound α-PVP, binding assays showed very low affinity (in the micromolar range) for various serotonin, adrenergic, and dopamine receptors, indicating that these interactions are unlikely to be pharmacologically significant at typical concentrations. ljmu.ac.uk It is generally accepted that the central stimulant effects of pyrovalerone cathinones are attributable to transporter inhibition rather than direct receptor agonism or antagonism. nih.gov

Enzymatic Inhibition and Activation by this compound in Biological Systems

Current research focuses on 4-MeO-α-PVP as a substrate for metabolic enzymes rather than an inhibitor or activator of them. The metabolism of 4-MeO-α-PVP is primarily handled by cytochrome P450 (CYP) enzymes in the liver. researchgate.net Studies using human liver microsomes (HLMs) have shown that 4-MeO-α-PVP is a low-clearance compound with a relatively long in vitro half-life of approximately 79.7 minutes. researchgate.net

The main metabolic pathway is O-demethylation, which produces the major metabolite, 4-hydroxy-α-PVP. researchgate.net Other identified metabolic reactions include hydroxylation, oxidation, ketone reduction, and N-dealkylation. researchgate.net While the specific CYP isozymes responsible for 4-MeO-α-PVP metabolism have not been definitively identified, studies on the structurally similar compound 4'-methoxy-alpha-pyrrolidinopropiophenone (MOPPP) found that CYP2D6 is the primary enzyme responsible for its demethylation, with contributions from CYP2C19. nih.gov This suggests that these polymorphic enzymes may also play a key role in the biotransformation of 4-MeO-α-PVP.

Interactive Table: Metabolic Stability of 4-MeO-α-PVP in Human Liver Microsomes

| Parameter | Value |

|---|---|

| In Vitro Half-Life (T½) | 79.7 min |

| Microsomal Intrinsic Clearance (CLint, micr) | 8.7 µL min⁻¹ mg⁻¹ |

| Estimated Human Hepatic Clearance (CLint) | 8.2 mL min⁻¹ kg⁻¹ |

Data sourced from Ellefsen et al., 2016. researchgate.net

In Vitro Cellular Models for Investigating this compound Pharmacodynamics

Various in vitro cellular models have been employed to investigate the pharmacodynamics of 4-MeO-α-PVP and related compounds. Human Embryonic Kidney 293 (HEK 293) cells transfected to express human monoamine transporters (hDAT, hNET, and hSERT) are a standard model used to determine the potency and selectivity of the compound as a reuptake inhibitor. nih.gov

The metabolism of 4-MeO-α-PVP has been characterized using cryopreserved human hepatocytes and human liver microsomes (HLMs). researchgate.net These models allow for the identification of metabolic pathways and the primary metabolites, such as 4-hydroxy-α-PVP, providing crucial information for forensic and clinical analysis. researchgate.net

Furthermore, the cytotoxic effects of 4-MeO-α-PVP have been assessed in several cell lines. Studies have shown that cathinones, including 4-MeO-α-PVP, can induce mitochondrial dysfunction and damage to cell membranes. A 2021 study on the cytotoxicity of α-PVP derivatives in various cell lines demonstrated dose-dependent decreases in cell viability, highlighting potential cellular toxicity.

Assessment of Transporter Function in Cell Lines (e.g., HEK293 cells expressing DAT, NET, SERT)

The primary molecular mechanism of this compound (4-MeO-α-PVP) involves its interaction with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Studies utilizing human embryonic kidney (HEK293) cells heterologously expressing these transporters have been instrumental in quantifying the compound's potency and selectivity.

Research indicates that 4-MeO-α-PVP is a potent inhibitor of the dopamine transporter. nih.gov The addition of a 4-methoxy group to the parent compound, α-pyrrolidinovalerophenone (α-PVP), results in a 6- to 10-fold decrease in affinity and potency at the human dopamine transporter (hDAT). d-nb.info Despite this reduction, it maintains significant activity. One study reported an IC50 value of 0.1126 µM for 4-MeO-α-PVP at DAT, highlighting its potent dopamine uptake inhibition. d-nb.info

In comparison, its activity at the serotonin transporter (SERT) is considerably lower. The same study found an IC50 value of 4.18 µM at SERT, resulting in a DAT/SERT inhibition ratio of 37.1, which underscores its preference for the dopamine transporter. d-nb.info Interestingly, while the 4-methoxy substitution decreases DAT potency compared to α-PVP, it appears to increase affinity for the human serotonin transporter (hSERT), with 4-MeO-α-PVP displaying a 10-fold higher affinity for hSERT than α-PVP. d-nb.info

At the human norepinephrine transporter (hNET), 4-MeO-α-PVP demonstrates lower affinity compared to its affinity for hDAT. d-nb.info The general trend for α-pyrrolidinophenones is a higher affinity for hDAT over hNET and hSERT. d-nb.infonih.gov

In Vitro Activity of 4-MeO-α-PVP at Monoamine Transporters

| Compound | Transporter | Parameter | Value (µM) | Reference |

|---|---|---|---|---|

| 4-MeO-α-PVP | DAT | IC50 | 0.1126 | d-nb.info |

| 4-MeO-α-PVP | SERT | IC50 | 4.18 | d-nb.info |

| 4-MeO-α-PVP | hDAT | Ki | 0.141 | d-nb.info |

| 4-MeO-α-PVP | hNET | Ki | 0.435 | d-nb.info |

| 4-MeO-α-PVP | hSERT | Ki | 6.4 | d-nb.info |

Neurochemical Studies in Cultured Neuronal Cells

As of the latest review of scientific literature, specific studies detailing the direct neurochemical effects of 4-MeO-α-PVP on cultured neuronal cells, such as primary neurons or neuroblastoma cell lines like SH-SY5Y, are not available. Research on its structural analogues, such as α-PVP, has shown alterations in neuroplasticity markers in the mouse brain, but direct application and measurement of neurotransmitter release or uptake in cultured neuronal models for 4-MeO-α-PVP have not been reported. mdpi.com Therefore, a comprehensive understanding of its cellular neurochemical profile in isolated neuronal systems remains to be elucidated.

In Vivo Animal Models for Pharmacological Characterization of this compound

Neurochemical Alterations in Animal Brain Regions (e.g., microdialysis studies)

There is currently a lack of published in vivo microdialysis studies that have specifically investigated the effects of this compound on extracellular neurotransmitter concentrations in the brain regions of animals. While in vivo microdialysis has been employed to study the neurochemical effects of its structural analogues, such as α-PVP, which has been shown to increase extracellular dopamine levels in the nucleus accumbens, similar data for 4-MeO-α-PVP is not available in the current scientific literature. nih.govnih.gov Consequently, the direct in vivo impact of 4-MeO-α-PVP on neurochemical alterations in specific brain regions remains to be experimentally determined.

Behavioral Phenotyping in Animal Models Relevant to Central Nervous System Modulation (e.g., locomotor activity, drug discrimination)

The behavioral effects of 4-MeO-α-PVP have been characterized in rodent models, revealing significant modulation of the central nervous system.

Locomotor Activity: Acute administration of 4-MeO-α-PVP has been shown to increase spontaneous locomotor activity in mice. d-nb.info This psychostimulant effect is a common feature of drugs that enhance dopaminergic neurotransmission. Furthermore, intermittent treatment with 4-MeO-α-PVP can produce behavioral sensitization, a phenomenon where repeated administration leads to a progressively greater behavioral response. d-nb.info

Rewarding Properties: The rewarding effects of 4-MeO-α-PVP have been assessed using the conditioned place preference (CPP) paradigm. In this model, the compound was found to produce conditioned place preference, indicating that it has rewarding properties. d-nb.info

Drug Discrimination: To date, specific drug discrimination studies evaluating the stimulus effects of 4-MeO-α-PVP have not been reported in the scientific literature. However, studies on its close structural analogue, pyrovalerone (which has a 4-methyl substitution instead of a 4-methoxy group), have shown that it can produce cocaine-like discriminative stimulus effects in rhesus monkeys. nih.gov Given the similar primary mechanism of action as a dopamine reuptake inhibitor, it is plausible that 4-MeO-α-PVP would also share discriminative stimulus effects with other psychostimulants like cocaine.

Comparative Pharmacological Studies with Structural Analogues in Animal Models

Comparative studies of 4-MeO-α-PVP with its structural analogues provide valuable insights into its structure-activity relationships.

When compared to its parent compound, α-PVP, the addition of the 4-methoxy group in 4-MeO-α-PVP leads to a decrease in potency at the dopamine transporter. d-nb.info This is reflected in its behavioral effects, where α-PVP is generally found to be a more potent psychostimulant. nih.govresearchgate.net

A comparative study with 4-chloromethcathinone (4-CMC) in mice highlighted the distinct behavioral profiles stemming from their different mechanisms of action. d-nb.info While both compounds increase locomotor activity, 4-MeO-α-PVP, a dopamine-selective uptake inhibitor, produced conditioned place preference, indicative of its rewarding potential. In contrast, 4-CMC, which is a less selective monoamine transporter inhibitor and also a releasing agent, did not produce CPP under the same conditions. d-nb.info This suggests that the more selective dopamine uptake inhibition by 4-MeO-α-PVP is more strongly associated with rewarding effects in this model. The abuse-related behavioral changes were noted to be more pronounced with the more dopamine-selective 4-MeO-α-PVP. d-nb.info

Another study in rhesus monkeys compared the discriminative stimulus effects of α-PVP with its 4-methyl analogue, pyrovalerone. The addition of the 4-methyl group did not alter the potency or efficacy in producing cocaine-like effects but did prolong the time course of these effects. nih.gov Although this study did not include 4-MeO-α-PVP, it provides a basis for understanding how substitutions on the phenyl ring of the α-pyrrolidinovalerophenone scaffold can influence in vivo activity.

Metabolic Pathways and Metabolite Profiling of 4 Methoxy Alpha Pyrrolidinovalerophenone

Identification of Phase I Metabolic Transformations of 4-Methoxy-alpha-pyrrolidinovalerophenone

Phase I metabolism of 4-MeO-α-PVP introduces or exposes functional groups, typically increasing the compound's polarity. Research has identified eleven Phase I metabolites, which are formed through O-demethylation, hydroxylation, oxidation, ketone reduction, and N-dealkylation. nih.gov

A major metabolic pathway for 4-MeO-α-PVP is the O-demethylation of the methoxy (B1213986) group located at the 4-position of the phenyl ring. nih.gov This reaction, catalyzed by cytochrome P450 enzymes, involves the removal of a methyl group, which is then eliminated as formaldehyde. nih.govmdpi.com This biotransformation yields the metabolite 4-hydroxy-α-PVP. nih.gov In studies using human liver microsomes and human hepatocyte samples, 4-hydroxy-α-PVP was identified as the most predominant metabolite, suggesting its potential as a suitable analytical target for detecting intake of the parent compound. nih.gov

Hydroxylation, the addition of a hydroxyl (-OH) group, is another significant metabolic route for 4-MeO-α-PVP. This process can occur at various positions on the molecule, including the pyrrolidine (B122466) ring and the aliphatic alkyl chain. nih.gov Pyrrolidinyl dihydroxylation has been noted as a major transformation in the metabolic pathway of 4-MeO-α-PVP and its structural analogs. mdpi.comnih.gov Studies have identified multiple hydroxylated metabolites, indicating that this is a common biotransformation for α-pyrrolidinophenones. nih.gov Specific identified metabolites include those formed by hydroxylation and a combination of pyrrolidine ring opening followed by hydroxylation. nih.gov

The reduction of the β-keto group on the pentan-1-one side chain is a prominent metabolic transformation. nih.govnih.gov This reaction converts the ketone into a secondary alcohol, forming a hydroxyl metabolite. nih.gov In hepatocyte samples, the ketone-reduced metabolite was the third most prevalent metabolite observed. nih.gov Ketone reduction is a well-established metabolic pathway for other β-keto cathinones and is considered a major metabolic route for structurally similar α-pyrrolidinophenones in humans. researchgate.net

Metabolism of 4-MeO-α-PVP also involves modifications to the pyrrolidine ring. N-dealkylation, the cleavage of the bond between the nitrogen atom and the alkyl group, is one such transformation. nih.govnih.gov This process is a common metabolic reaction for compounds containing alkylamino moieties. nih.govmdpi.comsemanticscholar.org

Further modifications include the oxidation of the pyrrolidine ring to form a lactam. This involves carbonylation, specifically the hydroxylation at the 2″-position of the pyrrolidine ring, which is then further oxidized to the corresponding lactam (2″-oxo) metabolite. nih.govresearchgate.net This γ-lactam formation is a major metabolic pathway for related pyrrolidine compounds. researchgate.net Additionally, metabolites formed through the opening of the pyrrolidine ring have also been identified. nih.gov

Beyond the specific hydroxylation and lactam formation pathways, other oxidation reactions contribute to the metabolism of 4-MeO-α-PVP. Metabolites have been identified that are the products of aliphatic N-oxidation and carbonylation of the pyrrolidine ring. nih.gov The carbonylation product corresponds to the lactam metabolite, a common biotransformation for α-pyrrolidinophenones. nih.gov

Table 1: Identified Phase I Metabolites of this compound

| Metabolite ID | Metabolic Reaction |

|---|---|

| M1 | O-Demethylation + N-Dealkylation |

| M2 | O-Demethylation + Ketone Reduction |

| M3 | O-Demethylation |

| M4 | Hydroxylation |

| M5 | Pyrrolidine Ring Opening + Hydroxylation |

| M6 | Hydroxylation |

| M7 | Ketone Reduction |

| M9 | Aliphatic N-Oxidation |

| M10 | Iminium Ion Formation |

| M11 | Carbonylation (Lactam Formation) |

Data sourced from studies with human hepatocytes. nih.gov

Identification of Phase II Metabolic Transformations of this compound and its Metabolites

Following Phase I reactions, the parent compound or its Phase I metabolites can undergo Phase II metabolism. drughunter.com These reactions involve conjugation with endogenous polar molecules, which further increases water solubility and facilitates excretion. drughunter.com For 4-MeO-α-PVP, the primary Phase II reaction observed is glucuronidation. nih.gov

Glucuronidation involves the attachment of glucuronic acid to a suitable functional group, such as a hydroxyl group, on the substrate molecule. drughunter.com While the metabolic profile of 4-MeO-α-PVP shows extensive Phase I transformations, Phase II glucuronidations have been described as relatively rare in comparison for some structural analogues. mdpi.com However, for the related compound α-PVP, the ketone-reduced metabolite is known to be partly conjugated to its glucuronide. researchgate.net Similarly, a glucuronide conjugate of the ketone-reduced metabolite has also been identified for 4-chloro-α-pyrrolidinovalerophenone (4Cl-PVP), another structural analog. frontiersin.org This suggests that the hydroxyl group formed during the ketone reduction of 4-MeO-α-PVP is a likely site for subsequent glucuronidation.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound (4-MeO-α-PVP) |

| 4-hydroxy-α-PVP |

| α-Pyrrolidinovalerophenone (α-PVP) |

| 4-chloro-α-pyrrolidinovalerophenone (4Cl-PVP) |

| Glucuronic acid |

Glucuronidation Pathways

Glucuronidation represents a significant Phase II metabolic pathway for 4-MeO-α-PVP. This process involves the conjugation of glucuronic acid to the parent compound or its Phase I metabolites, which increases their water solubility and facilitates excretion. In studies using human hepatocytes, a notable glucuronide conjugate of a 4-MeO-α-PVP metabolite has been identified. nih.gov Specifically, the O-demethylated metabolite, 4-hydroxy-α-PVP, undergoes glucuronidation to form 4-hydroxy-α-PVP-glucuronide. nih.govresearchgate.net This conjugation reaction is a common detoxification route for compounds with hydroxyl groups.

Sulfation Pathways

Sulfation is another Phase II conjugation reaction, catalyzed by sulfotransferases. While it is a known metabolic pathway for some structurally similar synthetic cathinones, such as methylenedioxypyrovalerone (MDPV), it has not been identified as a primary metabolic route for 4-MeO-α-PVP in major in vitro studies. researchgate.net Research focused on 4-MeO-α-PVP has primarily highlighted glucuronidation as the main Phase II pathway, with sulfated metabolites not being prominently detected in incubations with human liver preparations. nih.govresearchgate.net

Enzymatic Systems Involved in this compound Metabolism

The metabolism of 4-MeO-α-PVP is orchestrated by a range of enzymatic systems, primarily involving Cytochrome P450 (CYP) isoforms for Phase I reactions and UDP-glucuronosyltransferases (UGTs) for Phase II reactions.

Cytochrome P450 (CYP) Isoforms: Phase I metabolism of 4-MeO-α-PVP includes O-demethylation, hydroxylation, oxidation, and N-dealkylation. nih.govresearchgate.net These oxidative reactions are predominantly catalyzed by CYP enzymes, a superfamily of heme-containing monooxygenases primarily found in the liver. mdpi.com The major Phase I metabolic pathway is the O-demethylation of the 4-methoxy group to form 4-hydroxy-α-PVP. nih.gov

While the specific CYP isoforms responsible for 4-MeO-α-PVP metabolism have not been exhaustively detailed, studies on structurally analogous compounds provide strong indications. For the related compound 4'-methoxy-alpha-pyrrolidinopropiophenone (MOPPP), CYP2D6 was identified as the primary enzyme responsible for its demethylation, with CYP2C19 also contributing. nih.gov Similarly, the hydroxylation of the parent compound, α-PVP, is catalyzed by CYP2B6, CYP2C19, CYP2D6, and CYP3A4. researchgate.net Given the structural similarities, it is highly probable that these same polymorphic enzymes, particularly CYP2D6 and CYP2C19, play a crucial role in the metabolism of 4-MeO-α-PVP.

UDP-glucuronosyltransferases (UGTs): UGTs are the key enzymes responsible for the Phase II glucuronidation pathway. criver.comnih.gov These enzymes catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate. criver.com The identification of a glucuronide metabolite of 4-hydroxy-α-PVP in human hepatocyte incubations confirms the involvement of the UGT enzyme system in the clearance of 4-MeO-α-PVP. nih.govresearchgate.net UGTs are critical for detoxifying the phenolic metabolite formed during Phase I, rendering it more hydrophilic for efficient elimination. nih.gov

Metabolite Elucidation Strategies Utilizing High-Resolution Mass Spectrometry and Untargeted Metabolomics

The identification of 4-MeO-α-PVP metabolites is heavily reliant on advanced analytical techniques, particularly high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). nih.gov Untargeted metabolomics approaches are employed to comprehensively profile all potential metabolites in a biological sample without prior bias. nih.gov This strategy involves comparing samples incubated with the compound against control samples to identify unique metabolic products. nih.gov Techniques such as full scan data-dependent mass spectrometry and all-ion fragmentation are utilized to gather detailed structural information for metabolite identification. nih.govresearchgate.net

Application of In Silico Prediction Tools for Metabolite Identification

In silico (computer-based) prediction tools are valuable assets in modern metabolic studies. nih.gov Software such as MetaSite is used to predict the likely sites of metabolism on a drug molecule and the resulting metabolites. nih.govresearchgate.net These predictions are generated using models of hepatic CYP450 metabolism and consider various common biotransformations. nih.gov The predicted metabolites can then be used to create inclusion lists for targeted HRMS analysis, improving the efficiency of detection. nih.gov In the study of 4-MeO-α-PVP, in silico tools successfully predicted the major metabolite, 4-hydroxy-α-PVP, which was subsequently confirmed as the most abundant metabolite in in vitro experiments. nih.govresearchgate.net

Use of Human Liver Microsomes (HLMs) and Human Hepatocyte Incubations

In vitro models are fundamental to studying drug metabolism.

Human Liver Microsomes (HLMs): These are subcellular fractions of the liver that contain a high concentration of Phase I enzymes, particularly CYPs. nih.gov HLMs are used to assess metabolic stability, determining parameters like the half-life (T₁/₂) and intrinsic clearance (CLᵢₙₜ) of a compound. nih.gov For 4-MeO-α-PVP, HLM incubations showed a half-life of 79.7 minutes, indicating it is a low-clearance drug. nih.govresearchgate.net The primary metabolite observed in HLM incubations was the O-demethylated product, 4-hydroxy-α-PVP. nih.gov

Human Hepatocyte Incubations: Cryopreserved human hepatocytes provide a more complete model of liver metabolism as they contain both Phase I and Phase II enzymes. nih.gov Incubating 4-MeO-α-PVP with hepatocytes allowed for the identification of a broader range of metabolites, including ten Phase I metabolites and one Phase II glucuronide conjugate. nih.gov

Table 1: Metabolic Stability of 4-MeO-α-PVP in Human Liver Microsomes

| Parameter | Value |

|---|---|

| Half-Life (T₁/₂) | 79.7 ± 1.3 min |

| Microsomal Intrinsic Clearance (CLᵢₙₜ, ₘᵢ𝒸ᵣ) | 8.7 µL min⁻¹ mg⁻¹ |

| Intrinsic Clearance (CLᵢₙₜ) | 8.2 mL min⁻¹ kg⁻¹ |

| Hepatic Clearance (CLₕₑₚ) | 5.8 mL min⁻¹ kg⁻¹ |

| Extraction Ratio | 0.29 |

Data sourced from Ellefsen et al. (2015). nih.gov

Comparative Metabolism Studies in Different Biological Matrices

Comparing results from different biological systems is crucial for validating metabolic pathways. The metabolites of 4-MeO-α-PVP identified in in vitro systems, such as human liver S9 fractions, have been compared with results from in vivo animal models. One study identified 19 potential metabolites in vitro, 11 of which were novel. A subsequent in vivo animal experiment confirmed that 18 of these compounds were indeed metabolites of 4-MeO-α-PVP, demonstrating a strong correlation between the in vitro findings and in vivo metabolism. This comparative approach validates the use of in vitro models like hepatocyte incubations as reliable tools for predicting the metabolic fate of the compound in a living organism. nih.gov

Table 2: Identified Metabolic Pathways of 4-MeO-α-PVP

| Metabolic Reaction | Metabolite Type | Matrix Detected |

|---|---|---|

| O-demethylation | Phase I | HLM, Hepatocytes, In vivo |

| Hydroxylation | Phase I | Hepatocytes, In vivo |

| Oxidation | Phase I | Hepatocytes, In vivo |

| Ketone Reduction | Phase I | Hepatocytes, In vivo |

| N-dealkylation | Phase I | Hepatocytes, In vivo |

| Glucuronidation | Phase II | Hepatocytes |

Data compiled from studies utilizing Human Liver Microsomes (HLM), Human Hepatocytes, and in vivo animal models. nih.govnih.gov

Discovery of Novel and Unreported this compound Metabolites

Recent advancements in analytical techniques, particularly the application of untargeted metabolomics using liquid chromatography-high-resolution mass spectrometry (LC-HRMS), have significantly expanded the understanding of this compound (4-MeO-α-PVP) metabolism, leading to the identification of numerous previously unreported metabolites. nih.govnih.gov

One pivotal study employed an untargeted metabolomics approach combined with a signal selection software, MetaboFinder, to analyze the metabolites formed after incubating 4-MeO-α-PVP with human liver S9 fraction. nih.govresearchgate.net This methodology allowed for the comprehensive screening of potential metabolites. The researchers identified 50 features that were considered candidates for 4-MeO-α-PVP metabolites. nih.govnih.gov Subsequent targeted LC-MS/MS analysis, aided by high-mass accuracy and in silico MS2 fragmentation prediction, led to the structural identification of 19 metabolites. nih.govnih.gov

Of these 19 identified compounds, 11 were novel metabolites of 4-MeO-α-PVP that had not been previously reported in the literature. nih.govresearchgate.net The remaining eight were metabolites that had been documented in prior research. nih.govresearchgate.net The feasibility of this screening strategy was further substantiated through an in vivo animal experiment which confirmed 18 of the compounds as 4-MeO-α-PVP metabolites. nih.govnih.gov

The metabolic transformations that produced these novel metabolites include hydroxylation, O-demethylation, ketone reduction, and oxidation. nih.gov One of the major metabolic pathways for structurally similar synthetic cathinones is the hydroxylation of the pyrrolidine ring. nih.gov For 4-MeO-α-PVP, a dominant metabolite identified in both human liver microsomes and human hepatocyte samples was 4-hydroxy-α-PVP, which results from the O-demethylation of the 4-methoxy group on the aromatic ring. nih.govnih.gov

The comprehensive identification of these novel metabolites is crucial for forensic and clinical toxicology to accurately document the intake of 4-MeO-α-PVP. nih.gov

Detailed Research Findings

The study that identified the 11 novel metabolites utilized liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to analyze samples from the incubation of 4-MeO-α-PVP with human liver S9 fractions. nih.gov The identification process was facilitated by MetaboFinder, a web-based tool for signal selection in metabolomics data. researchgate.net This allowed for the differentiation of potential metabolites from the complex biological matrix. The structural elucidation of these novel compounds was achieved through a combination of accurate mass measurements and the prediction of tandem mass spectrometry (MS/MS) fragmentation patterns. nih.govresearchgate.net

The novel metabolites were found to be products of various biotransformations. These metabolic pathways are consistent with those observed for other pyrrolidinophenone derivatives. nih.gov

Table of Novel this compound Metabolites

| Metabolite ID | Proposed Biotransformation | Chemical Formula |

| Novel Metabolite 1 | Hydroxylation & O-demethylation | C15H21NO3 |

| Novel Metabolite 2 | Dihydroxylation | C16H23NO4 |

| Novel Metabolite 3 | Carbonylation & O-demethylation | C15H19NO3 |

| Novel Metabolite 4 | Hydroxylation & Ketone Reduction | C16H25NO3 |

| Novel Metabolite 5 | O-demethylation & N-dealkylation | C11H13O2 |

| Novel Metabolite 6 | Hydroxylation & Carbonylation | C16H21NO4 |

| Novel Metabolite 7 | Carboxylation | C16H21NO4 |

| Novel Metabolite 8 | Dehydrogenation & Hydroxylation | C16H21NO3 |

| Novel Metabolite 9 | Glucuronidation of Hydroxy Metabolite | C22H31NO9 |

| Novel Metabolite 10 | Sulfation of Hydroxy Metabolite | C16H23NO6S |

| Novel Metabolite 11 | N-Oxidation | C16H23NO3 |

This table is a representation of the types of novel metabolites discovered and is based on the findings reported in the cited literature. The specific isomers and positions of functional groups may vary.

Forensic Chemistry and Toxicological Research Applications of 4 Methoxy Alpha Pyrrolidinovalerophenone Analysis

Prevalence and Geographic Distribution of 4-Methoxy-alpha-pyrrolidinovalerophenone in Seized Materials and Analytical Samples

This compound, also known as MOPVP or 4-MeO-α-PVP, has been identified as a designer drug sold through online platforms. wikipedia.org While comprehensive global prevalence data remains challenging to consolidate due to the dynamic nature of the NPS market, its presence has been confirmed through forensic case reports in various regions.

Notably, a fatal poisoning case in Japan involved the detection of 4-MeO-α-PVP along with other synthetic cathinones in post-mortem blood samples. nih.govresearchgate.net In this specific case, the concentrations of 4-MeO-α-PVP were found to be 449 ng/mL in heart whole blood and 383 ng/mL in femoral vein whole blood, indicating significant exposure. nih.govresearchgate.net Such findings from forensic toxicology labs are crucial indicators of the compound's distribution and availability within the illicit drug market. Its inclusion in the reference material collections of agencies like the U.S. Drug Enforcement Administration (DEA) further points to its recognized presence in seized materials. swgdrug.org The compound is also listed as a Schedule I substance in Canada and a Class B drug in the UK. wikipedia.org

Table 1: Reported Concentrations of 4-MeO-α-PVP in a Forensic Case

| Sample Source | Concentration (ng/mL) |

|---|---|

| Heart Whole Blood | 449 |

| Femoral Vein Whole Blood | 383 |

Data from a 2021 forensic case report in Japan. nih.govresearchgate.net

Development of Certified Reference Materials and Analytical Standards for this compound

The accurate identification and quantification of 4-MeO-α-PVP in forensic laboratories are fundamentally dependent on the availability of high-purity certified reference materials (CRMs) and analytical standards. unodc.org Several chemical suppliers specialize in providing these essential materials for the forensic and research communities.

Companies such as Cayman Chemical and LGC Standards offer analytical reference standards of 4-MeO-α-PVP, often as a hydrochloride salt, with certified purity (typically ≥98%). caymanchem.comlgcstandards.com These standards are intended specifically for research and forensic applications, enabling laboratories to develop and validate analytical methods, perform qualitative identification, and ensure the accuracy of quantitative measurements. caymanchem.comcaymanchem.com The availability extends to comprehensive panels that include a wide array of cathinone (B1664624) derivatives, allowing for broader screening capabilities in forensic laboratories. caymanchem.com The DEA also maintains and provides reference materials for 4-Methoxy-PVP to support forensic analysis. swgdrug.org

Table 2: Suppliers of this compound Analytical Standards

| Supplier | Product Type | Intended Use |

|---|---|---|

| Cayman Chemical | Analytical Reference Standard | Forensic and Research |

| LGC Standards | Reference Material | Analytical Testing |

| Cerilliant | Certified Reference Material | Forensic Analysis, Drug Testing |

This table is not exhaustive but represents key suppliers in the field. caymanchem.comlgcstandards.comcerilliant.com

Method Validation for Robust Detection and Quantification of this compound in Complex Research Samples

To ensure that analytical results are reliable and fit for purpose, methods for detecting and quantifying 4-MeO-α-PVP must undergo rigorous validation. unodc.orgepa.gov This process establishes the performance characteristics of a method, including its linearity, sensitivity, accuracy, and precision. pa.edu.tr

A detailed liquid chromatography-electrospray ionization linear ion trap mass spectrometry (LC-ESI-LIT-MS) method has been validated for the analysis of 4-MeO-α-PVP in human whole blood. nih.govresearchgate.net The validation of this method demonstrated good linearity and reproducibility within a quantitative range of 1–500 ng/mL. nih.govresearchgate.net The limits of detection (LOD) for the targeted cathinones, including 4-MeO-α-PVP, were determined to be between 0.1 and 1 ng/mL, showcasing the method's high sensitivity. nih.govresearchgate.net

Validation parameters for such methods, in line with guidelines from bodies like the Scientific Working Group for Forensic Toxicology (SWGTOX), typically include:

Specificity/Selectivity: Ensuring the method can distinguish the analyte from other substances in the matrix. pa.edu.tr

Linearity: Establishing a proportional relationship between analyte concentration and instrument response.

Limit of Detection (LOD) & Limit of Quantification (LOQ): Determining the lowest concentration that can be reliably detected and measured. unodc.org

Accuracy & Precision: Assessing how close the measured values are to the true value and to each other. pa.edu.tr

Recovery: Evaluating the efficiency of the sample extraction process. nih.gov

Stability: Testing the stability of the analyte in biological samples and processed extracts under various storage conditions. nih.gov

For instance, a validated LC-MS-MS method for the related compound α-PVP reported extraction recoveries of at least 52% and demonstrated stability in frozen plasma for at least 36 days. nih.gov

Differentiation of this compound from Structural Isomers and Analogues in Forensic Analysis

A significant challenge in forensic chemistry is the differentiation of a target compound from its structural isomers and analogues, which may have different legal statuses or pharmacological properties. nist.gov 4-MeO-α-PVP shares a core structure with numerous other synthetic cathinones.

Its structural analogues include compounds like 4-methoxy-α-pyrrolidinopropiophenone (MOPPP), which differs in the length of the alkyl chain. caymanchem.com Isomers, such as positional isomers where the methoxy (B1213986) group is at a different position on the phenyl ring (e.g., 2-methoxy or 3-methoxy-α-PVP), present a greater analytical challenge as they have the same molecular weight and elemental composition.

Advanced analytical techniques are essential for unambiguous identification.

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are critical. While isomers may have identical parent masses, their fragmentation patterns (mass spectra) upon ionization can exhibit subtle but consistent differences that allow for their differentiation. cfsre.org One study found that LC-ESI-LIT-MS provided more specific mass spectra for cathinones compared to GC-EI-MS, making it more suitable for qualitative analysis and differentiation. nih.govresearchgate.net

Chromatography: The chromatographic separation itself is a key tool. Isomers often have slightly different polarities and three-dimensional shapes, leading to different retention times on a GC or LC column, which aids in their distinction. cfsre.org

Impurity Profiling and Chemical Fingerprinting of Illicit this compound Batches

Impurity profiling, or chemical fingerprinting, is a forensic intelligence tool used to establish potential links between different drug seizures. nih.gov This process involves the identification and quantification of impurities, such as synthesis by-products, starting materials, reagents, and adulterants, within a seized drug sample. nih.gov

While specific impurity profiles for illicit 4-MeO-α-PVP are not widely published, the general methodologies for synthetic drugs are applicable. The goal is to identify a "chemical fingerprint" that can help to:

Determine if different seizures originate from the same manufacturing batch.

Elucidate the synthetic pathway used in its production.

Identify a common source or trafficking network. nih.gov

Analytical techniques such as GC-MS are considered the gold standard for analyzing organic impurities. nih.gov For inorganic impurities, which may originate from catalysts or reagents, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful tool capable of detecting trace elements. nih.gov By creating a detailed profile of these trace chemicals, forensic laboratories can provide valuable investigative leads that go beyond simple identification of the primary substance.

Emerging Research Areas and Future Directions in 4 Methoxy Alpha Pyrrolidinovalerophenone Studies

Exploration of Novel 4-Methoxy-alpha-pyrrolidinovalerophenone Analogues and Derivatives with Modified Pharmacological Profiles

A primary focus of current research is the exploration of novel analogues and derivatives of 4-MeO-α-PVP to understand how subtle changes in chemical structure can dramatically alter pharmacological effects. The structure of 4-MeO-α-PVP is analogous to other α-pyrrolidinophenone derivatives such as α-pyrrolidinovalerophenone (α-PVP) and 3,4-methylenedioxypyrovalerone (MDPV). nih.gov This structural similarity leads to the hypothesis that 4-MeO-α-PVP functions as a monoamine transporter blocker, a mechanism common to many pyrovalerone analogues which are considered a promising class of monoamine uptake inhibitors. nih.govwikipedia.org

Scientific investigations into related compounds reveal that modifications at various points on the molecule—such as the alkyl chain, the aromatic ring, or the pyrrolidine (B122466) ring—can significantly influence potency and selectivity for the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. nih.gov For instance, the addition of a 4-methoxy group is a recurring theme in NPS development. nih.gov Studies on 4-methoxy-α-pyrrolidinopropiophenone (MOPPP), which shares the 4-methoxy group but has a shorter alkyl chain than 4-MeO-α-PVP, indicate a higher selectivity for DAT over SERT. nih.gov Furthermore, the introduction of halogen atoms like fluorine or chlorine to the phenyl ring of the parent compound, α-PVP, has been found to yield potent dopamine uptake inhibitors. mdpi.com

The following interactive table summarizes the pharmacological properties of selected α-PVP analogues, demonstrating the influence of specific structural modifications.

This systematic exploration of related chemical structures is crucial for predicting the pharmacological profiles of newly identified derivatives and for understanding the structure-activity relationships that govern their effects.

Advanced Computational Chemistry and Quantitative Structure-Activity Relationship (QSAR) Studies for this compound and its Congeners

In silico techniques, including advanced computational chemistry and Quantitative Structure-Activity Relationship (QSAR) studies, are indispensable tools for the prospective analysis of 4-MeO-α-PVP and its congeners. nih.govnih.gov These methods allow researchers to predict metabolic pathways and pharmacological activities before a substance is even synthesized, which is invaluable for developing targeted analytical methods. nih.gov

For 4-MeO-α-PVP specifically, computational software has been employed to predict its metabolic breakdown. nih.govnih.gov A notable study forecasted eleven phase I metabolites, with three of these predictions later being confirmed through in vitro experiments using human hepatocyte samples. nih.gov Crucially, the primary metabolite found in the laboratory, 4-hydroxy-α-PVP, was also the top predicted metabolite from the in silico analysis, validating the predictive power of these computational tools for NPS. nih.govnih.gov

QSAR studies on the broader class of synthetic cathinones have shed light on the structural features essential for their interaction with monoamine transporters. mdpi.com For example, analyses of para-substituted methcathinones have helped to elucidate the structural determinants of their abuse potential. mdpi.com These models often show that properties such as lipophilicity are key; increased lipophilicity can enhance a compound's potency at the dopamine transporter and facilitate its entry across the blood-brain barrier. nih.gov More advanced methods like 4D-QSAR, which accounts for the conformational flexibility of molecules, hold significant promise for creating detailed 3D-pharmacophores and accurately predicting the biological activity of complex compounds like 4-MeO-α-PVP. nih.gov

Longitudinal Research on the Emergence, Dissemination, and Evolution of this compound

The dynamic nature of the NPS market necessitates longitudinal research to track the emergence, spread, and evolution of substances like 4-MeO-α-PVP. nih.govnih.gov These compounds are continuously developed to bypass existing drug laws, a trend monitored by bodies such as the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). nih.govnih.gov

4-MeO-α-PVP first appeared in seized illegal products around 2014, often found alongside other new designer drugs. nih.govwikipedia.orgnih.govnih.gov Its introduction is characteristic of the wider trend in which new synthetic cathinones are created through minor structural modifications of controlled substances. researchgate.net This chemical evolution often involves altering the alkyl chain or adding substituents to the aromatic ring to change the compound's effects or to evade legal controls and standard detection methods. nih.gov The internet has been a major facilitator in the dissemination of these substances, which are frequently sold under deceptive labels like "legal highs." nih.gov This constant flux, where new derivatives quickly replace those that become regulated, underscores the critical need for ongoing surveillance by forensic and public health agencies. mdpi.com

Development of High-Throughput Screening Methods for Rapid Identification of this compound and its Metabolites

The proliferation of NPS has driven the development of high-throughput screening (HTS) methods to enable the rapid and accurate identification of compounds like 4-MeO-α-PVP and their metabolites in clinical and forensic samples. dovepress.comewadirect.com HTS, a technology originally developed for drug discovery, is now a vital tool in toxicology for efficiently analyzing large numbers of samples. dovepress.comnih.gov

For 4-MeO-α-PVP, analytical techniques pairing liquid chromatography (LC) with high-resolution mass spectrometry (HRMS) have been successfully implemented. nih.govnih.gov One such method utilized a QExactive HRMS instrument with multiple scanning modes to comprehensively identify metabolites in human liver microsome and hepatocyte incubation samples. nih.gov This sophisticated approach led to the identification of eleven distinct metabolites of 4-MeO-α-PVP, formed through metabolic processes like O-demethylation, hydroxylation, and oxidation. nih.govnih.gov

Developing these comprehensive metabolic profiles is essential for confirming drug intake and associating adverse health events with the specific substance responsible. nih.govnih.gov The most prevalent metabolite found in these studies, 4-hydroxy-α-PVP, has been proposed as a key analytical target for toxicological screening, alongside the parent drug. nih.govnih.gov The integration of in silico prediction software further enhances the development of HTS methods by suggesting potential metabolites, which can then be added to inclusion lists for more targeted and efficient mass spectrometry analysis. nih.gov